
1-Amino-1-(3,5-dichlorophenyl)acetone
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Overview
Description
1-Amino-1-(3,5-dichlorophenyl)acetone is an organic compound featuring a 3,5-dichlorophenyl group attached to an amino-substituted acetone backbone. The 3,5-dichlorophenyl moiety is known to enhance stability and bioactivity in related compounds, while the amino and ketone functionalities may confer reactivity useful in forming intermediates for drug development or pesticidal agents .
Preparation Methods
The synthesis of 1-Amino-1-(3,5-dichlorophenyl)acetone can be achieved through several routes. One common method involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form 3,5-dichloro-β-nitrostyrene, which is then reduced to this compound using a suitable reducing agent such as lithium aluminum hydride . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature and pressure settings .
Chemical Reactions Analysis
1-Amino-1-(3,5-dichlorophenyl)acetone undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include substituted phenylacetones, amines, and alcohols .
Scientific Research Applications
1-Amino-1-(3,5-dichlorophenyl)acetone has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3,5-dichlorophenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the compound’s chlorinated phenyl ring can participate in hydrophobic interactions, affecting the binding affinity and activity of enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
3-(3,5-Dichlorophenyl)-N-(1-methyl)2,4-dioxo-1-imidazolidine carboxamide
- Key Properties: Molecular Weight: 330.17 g Melting Point: 136°C Solubility: Soluble in water, ethanol, acetone, and methyl chloride .
- Applications :
3,5-Dichlorophenyl Isocyanate
- Key Properties :
- Applications :
1-Amino-1-(3,5-dichlorophenyl)acetone (Hypothetical Comparison)
- Inferred Properties: Molecular Weight: ~230–250 g (estimated based on analogs). Melting Point: Likely lower than 136°C due to the less rigid acetone backbone vs. imidazolidine. Solubility: Expected solubility in polar solvents (e.g., acetone, ethanol) due to the ketone and amino groups.
- Potential Applications: Intermediate in pharmaceuticals (e.g., via Mannich reactions or reductive amination). Agrochemical precursor if bioactivity against pathogens is demonstrated.
Data Table: Comparative Analysis
Research Findings and Implications
- Compared to 3,5-dichlorophenyl isocyanate, the amino-acetone structure may offer milder reactivity, enabling selective syntheses in drug development .
- Contradictions in solubility profiles (e.g., water solubility in the imidazolidine carboxamide vs. organic solubility in isocyanates) highlight how functional groups dictate application niches.
Biological Activity
1-Amino-1-(3,5-dichlorophenyl)acetone is a compound with significant biological activity, characterized by its unique structure that includes an amino group and a dichlorophenyl moiety. Its molecular formula is C9H10Cl2N, with a molecular weight of approximately 220.09 g/mol. This compound has garnered attention for its potential applications in various fields, including agriculture and pharmaceuticals.
Research indicates that this compound may function as an inhibitor or activator of specific enzymes and receptors, thereby influencing various biochemical pathways. Its structural characteristics enable it to interact with multiple molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to significant physiological effects. Notably, compounds with similar structures have been noted for their roles in promoting animal growth and improving the lean meat-to-fat ratio in livestock.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated promising activity against various Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis. For instance, related compounds with similar functional groups have shown effectiveness against multidrug-resistant strains . The minimum inhibitory concentration (MIC) values for these compounds suggest that they could serve as potential candidates for developing new antimicrobial agents.
Anticancer Properties
In addition to antimicrobial activity, there is emerging evidence regarding the anticancer potential of this compound. Some derivatives have shown significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the S phase .
Summary of Biological Activities
Activity Type | Target Organisms/Cells | Notable Findings |
---|---|---|
Antimicrobial | Staphylococcus aureus, E. faecalis | Effective against multidrug-resistant strains |
Anticancer | A549 (lung cancer), MCF-7 (breast cancer) | Induces apoptosis; cytotoxic effects observed |
Growth Promotion | Livestock | Improves lean meat-to-fat ratio |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several derivatives of this compound against clinically relevant pathogens. The results indicated that certain derivatives exhibited MIC values comparable to existing antibiotics, highlighting their potential as alternative therapeutic agents in treating infections caused by resistant strains .
Case Study 2: Anticancer Activity Assessment
In another investigation focusing on anticancer properties, derivatives were tested on A549 cells. The study found that specific modifications to the compound's structure significantly enhanced its cytotoxicity, suggesting that further chemical optimization could yield more potent anticancer agents .
Properties
Molecular Formula |
C9H9Cl2NO |
---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
1-amino-1-(3,5-dichlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H9Cl2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-4,9H,12H2,1H3 |
InChI Key |
TVHMRZVEFVKDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
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